molecular formula C11H9ClN2O2 B7498611 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7498611
M. Wt: 236.65 g/mol
InChI Key: UMOGYEIWMBOBTE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
  • 4-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
  • 4-(4-chlorophenyl)sulfonylbenzoic acid

Uniqueness

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific pyrazole ring structure combined with a chlorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGYEIWMBOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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